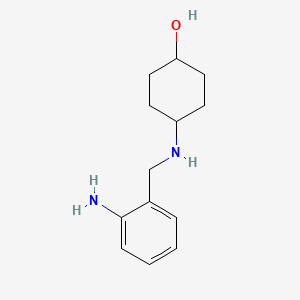

4-((2-Aminobenzyl)amino)cyclohexan-1-ol

CAS No.: 46727-91-7

Cat. No.: VC7807395

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 46727-91-7 |

|---|---|

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | 4-[(2-aminophenyl)methylamino]cyclohexan-1-ol |

| Standard InChI | InChI=1S/C13H20N2O/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9,14H2 |

| Standard InChI Key | UERRZQCPQRIPHN-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1NCC2=CC=CC=C2N)O |

| Canonical SMILES | C1CC(CCC1NCC2=CC=CC=C2N)O |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

4-((2-Aminobenzyl)amino)cyclohexan-1-ol, also known as trans-4-[(2-aminophenyl)methylamino]cyclohexanol, has the molecular formula and a molar mass of 220.31 g/mol . Its IUPAC name, 4-[(2-aminophenyl)methylamino]cyclohexan-1-ol, reflects the substitution pattern: a cyclohexanol ring with an amino-benzyl group at the 4-position . The compound’s stereochemistry is critical, as the trans-configuration (1R,4R) is required for its role in ambroxol synthesis .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 46727-91-7, 93839-70-4 | |

| PubChem CID | 3022549 | |

| Molecular Formula | ||

| Exact Mass | 220.1576 g/mol | |

| SMILES | C1CC(CCC1NCC2=CC=CC=C2N)O | |

| InChIKey | UERRZQCPQRIPHN-UHFFFAOYSA-N |

Stereochemical Considerations

The trans-isomer of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol is biologically relevant due to its role as a precursor to ambroxol. The spatial arrangement of the amino and hydroxyl groups on the cyclohexane ring ensures proper interaction with biological targets. Computational models confirm that the trans-configuration minimizes steric hindrance, enabling efficient bromination in subsequent synthesis steps .

Synthesis and Manufacturing

Advanced Stereoselective Synthesis

A patent-pending method (CN102050748B) describes a streamlined process:

-

Condensation: Reacting trans-4-aminocyclohexanol with 2-nitrobenzyl bromide in ethanol at 60°C for 6 hours yields the nitro intermediate .

-

Reduction: Catalytic hydrogenation using 5% Pd/C under 0.5 MPa H pressure reduces the nitro group to an amine, achieving a 92% yield of the trans-isomer .

This method eliminates the need for costly reducing agents and improves scalability. The final product’s purity (>99%) is confirmed via HPLC, making it suitable for pharmaceutical applications .

Table 2: Comparative Synthesis Metrics

| Parameter | Traditional Method | Patent Method |

|---|---|---|

| Yield | 45–60% | 92% |

| Key Reagent | LiAlH | Pd/C (Catalyst) |

| Reaction Time | 24–48 hours | 6 hours |

| Purity | 85–90% | >99% |

Pharmaceutical Applications

Role in Ambroxol Production

4-((2-Aminobenzyl)amino)cyclohexan-1-ol is the immediate precursor to ambroxol, a mucolytic agent prescribed for respiratory conditions. Bromination of the aromatic ring at the 3 and 5 positions converts this intermediate into ambroxol . The trans-configuration ensures optimal binding to pulmonary surfactants, enhancing therapeutic efficacy .

Broader Chemical Utility

Beyond pharmaceuticals, this compound serves as a versatile building block in:

-

Peptide Mimetics: Its rigid cyclohexane scaffold mimics peptide backbones in drug design.

-

Chiral Resolutions: The amino and hydroxyl groups facilitate enantiomeric separation in asymmetric synthesis.

Analytical Characterization

Chromatographic Profiling

Reverse-phase HPLC using a Newcrom R1 column (4.6 × 150 mm, 5 μm) effectively separates 4-((2-Aminobenzyl)amino)cyclohexan-1-ol from reaction byproducts. The mobile phase comprises:

-

Acetonitrile: 65% (v/v)

-

Water: 34.9% (v/v)

-

Phosphoric Acid: 0.1% (v/v)

Detection at 254 nm provides a retention time of 8.2 minutes, with a peak symmetry factor of 1.02.

Table 3: HPLC Parameters

| Parameter | Value |

|---|---|

| Column | Newcrom R1 (4.6 × 150 mm) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Retention Time | 8.2 min |

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume